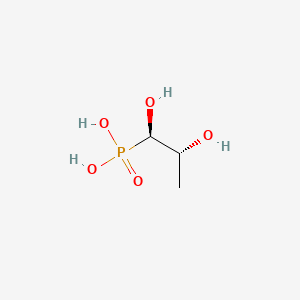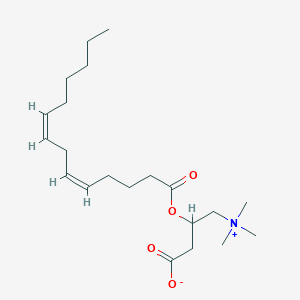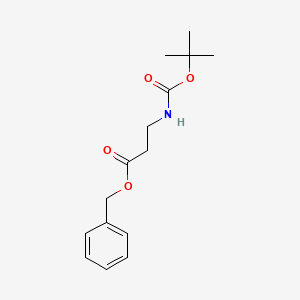
N-Desaminomethylsulfonyl-N-nitryl Dofetilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
N-Desaminomethylsulfonyl-N-nitryl Dofetilide is a derivative of Dofetilide , which is a class III antiarrhythmic agent . The primary target of Dofetilide is the rapid component of the delayed rectifier potassium current (IKr) . This current is crucial for the repolarization phase of the cardiac action potential .
Mode of Action
Dofetilide works by selectively blocking the IKr ion channel . This action prolongs the cardiac action potential duration and refractory period, thereby delaying the time to recurrence of atrial fibrillation and atrial flutter . It is expected that this compound would have a similar mode of action.
Biochemical Pathways
The blocking of the IKr ion channel affects the cardiac electrical conduction pathways . This results in a delay in repolarization and prolongation of the QT interval . The prolongation of the QT interval can lead to a decrease in the heart rate and help maintain normal sinus rhythm .
Pharmacokinetics
Dofetilide, the parent drug, is known to be well-absorbed after oral administration, and it undergoes minimal metabolism . It is primarily excreted unchanged in the urine . The pharmacokinetic properties of this compound might be similar, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound is likely to be similar to that of Dofetilide. It may help in the maintenance of normal sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter, and for the chemical cardioversion to sinus rhythm from atrial fibrillation and flutter .
Biochemical Analysis
Biochemical Properties
N-Desaminomethylsulfonyl-N-nitryl Dofetilide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the potassium channels in the heart, specifically the rapid component of the delayed rectifier potassium current (IKr). By inhibiting these channels, this compound slows down the rate of electrical impulses, helping to restore normal heart rhythm . This interaction is crucial for its antiarrhythmic properties and its effectiveness in treating arrhythmias such as atrial fibrillation, atrial flutter, and ventricular tachycardia .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by modulating the electrical activity of the heart. By blocking the potassium channels, it prolongs the action potential duration and refractory period, which helps in preventing abnormal heart rhythms . Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with potassium channels in the heart. It selectively inhibits the rapid component of the delayed rectifier potassium current (IKr), which is responsible for repolarization of the heart . This inhibition slows down the rate of electrical impulses, helping to restore normal heart rhythm. Additionally, this compound may influence enzyme activity, gene expression, and other molecular processes, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under controlled conditions, but its long-term effects on cellular function need to be carefully monitored . In vitro and in vivo studies have provided valuable insights into its temporal effects, highlighting the importance of proper dosage and administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats arrhythmias by inhibiting potassium channels and restoring normal heart rhythm . At higher doses, it can cause toxic or adverse effects, such as QT interval prolongation, which is a potentially life-threatening condition . Therefore, careful monitoring and dosage adjustments are essential to ensure its safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its therapeutic effects. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions can influence its accumulation and distribution, affecting its overall efficacy and safety .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
The synthesis of N-Desaminomethylsulfonyl-N-nitryl Dofetilide involves several steps. The starting materials typically include 4-nitrophenol and 2-(4-methanesulfonamidophenethyl)amine. The synthetic route involves the following key steps:
Nitration: The nitration of 4-nitrophenol to form 4-nitrophenoxy.
Alkylation: The alkylation of 4-nitrophenoxy with 2-(4-methanesulfonamidophenethyl)amine to form the intermediate compound.
Sulfonation: The sulfonation of the intermediate compound to introduce the sulfonyl group, resulting in the formation of this compound.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The reactions are typically carried out in a controlled environment to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
N-Desaminomethylsulfonyl-N-nitryl Dofetilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include amines and alcohols.
Substitution: The compound can undergo substitution reactions with nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
N-Desaminomethylsulfonyl-N-nitryl Dofetilide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is being conducted to explore its potential use in the treatment of cardiac arrhythmias and other cardiovascular conditions.
Comparison with Similar Compounds
N-Desaminomethylsulfonyl-N-nitryl Dofetilide can be compared with other similar compounds such as:
Dofetilide: The parent compound, which is also a class III antiarrhythmic agent. This compound has a modified structure that may result in different pharmacokinetic and pharmacodynamic properties.
Sotalol: Another class III antiarrhythmic agent that also blocks potassium channels but has additional beta-blocking activity.
The uniqueness of this compound lies in its specific chemical structure, which may offer advantages in terms of selectivity and efficacy in targeting cardiac ion channels.
Properties
CAS No. |
115256-45-6 |
|---|---|
Molecular Formula |
C₁₈H₂₃N₃O₅S |
Molecular Weight |
393.46 |
Synonyms |
N-[4-[2-[methyl[2-(4-nitrophenoxy)ethyl]amino]ethyl]phenyl]-methanesulfonamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)


